molecular formula C8H11N B2571831 Bicyclo[4.1.0]heptane-2-carbonitrile CAS No. 1781586-03-5

Bicyclo[4.1.0]heptane-2-carbonitrile

Cat. No.: B2571831
CAS No.: 1781586-03-5
M. Wt: 121.183
InChI Key: KHZRHCLYWZAFMT-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane-2-carbonitrile, also known as 2-Norbornanecarbonitrile, is a chemical compound . It is classified as an extremely hazardous substance in the United States .


Synthesis Analysis

The compound was synthesized from norcamphor. Irradiation in hexane with unfiltered light from a medium pressure mercury arc lamp resulted in its conversion to two products, bicyclo[4.1.0]hept-2-ene-l-carbonitrile, and tricyclo-[4.1.0.0.3,7]heptane-7-carbonitrile, in a 20:1 ratio .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H12/c1-2-4-7-5-6 (7)3-1/h6-7H,1-5H2 .


Physical And Chemical Properties Analysis

The chemical formula of this compound is C7H12 . Its molar mass is 96.1702 g·mol−1 . The melting point ranges from 43 to 45 °C (109 to 113 °F; 316 to 318 K) at 10 mmHg , and the boiling point ranges from 73 to 75 °C (163 to 167 °F; 346 to 348 K) at 10 mmHg .

Scientific Research Applications

Synthesis and Chemistry

Bicyclo[4.1.0]heptane compounds have been explored extensively in synthetic chemistry. Billups et al. (1996) generated Bicyclo[4.1.0]hept-1,6-ene by eliminating 1-chloro-2-(trimethysilyl)bicyclo[4.1.0]heptane, revealing its potential in forming cyclopropenes and triene tetramers through various reactions (Billups et al., 1996). Similarly, Ray and Mukherjee (2022) demonstrated the catalytic enantioselective synthesis of the Bicyclo[4.1.0]heptane framework, highlighting its utility in creating bioactive compounds (Ray & Mukherjee, 2022).

Chemical Reactions and Properties

Kawabata, Noda, and Yamashita (1972) studied the reaction of Bicyclo[4.1.0]heptane with diethylzinc and methylene iodide, providing insights into the reaction mechanisms of zinc carbenoids (Kawabata, Noda, & Yamashita, 1972). Baldwin and Burrell (1999) researched the thermal rearrangement of 1-ethenylbicyclo[4.1.0]heptane, contributing to the understanding of vinylcyclopropane-to-cyclopentene rearrangements (Baldwin & Burrell, 1999).

Photochemical and Theoretical Studies

Wang and Ye (2006) conducted a theoretical study on the photochemical reaction of Bicyclo[4.1.0]heptane, providing valuable insights into its reaction mechanism and product formation (Wang & Ye, 2006). This work aids in understanding the photochemical behaviors of complex organic compounds.

Application in Polymerization

Polyakova, Platé, Pryanishnikova, and Lipatnikov (1962) investigated the polymerization of Bicyclo[4.1.0]heptane under pressure, highlighting its potential in creating heat-stable high-molecular-weight compounds (Polyakova, Platé, Pryanishnikova, & Lipatnikov, 1962).

Cyclopropanation and Stereochemistry

Hodgson, Chung, and Paris (2005) achieved concise stereoselective syntheses of Bicyclo[3.1.0]hexan-2-ols and a Bicyclo[4.1.0]heptan-2-ol, demonstrating the versatility of Bicyclo[4.1.0]heptane in cyclopropanation reactions (Hodgson, Chung, & Paris, 2005).

Safety and Hazards

Bicyclo[4.1.0]heptane-2-carbonitrile is classified as an extremely hazardous substance in the United States . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

Future Directions

Efforts aiming at the application of this newly developed method are pursued in our laboratory and will be reported in due course .

Properties

IUPAC Name

bicyclo[4.1.0]heptane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-5-7-3-1-2-6-4-8(6)7/h6-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZRHCLYWZAFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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